Diethyl 1,1-difluoro-3-hydroxypropylphosphonate
Description
Properties
IUPAC Name |
3-diethoxyphosphoryl-3,3-difluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2O4P/c1-3-12-14(11,13-4-2)7(8,9)5-6-10/h10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDINZIWOKSAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCO)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (DFHP) is a phosphonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
DFHP can be synthesized through various chemical pathways, including the use of phosphonylated aldehydes and halogenated reagents. The general synthetic route involves the reaction of diethyl phosphite with difluorinated hydroxypropyl derivatives. The compound's structure is characterized by the presence of a phosphonate group, which is known to impart significant biological activity.
Antiviral Properties
Research has indicated that phosphonates, including DFHP, exhibit antiviral properties. For instance, studies have shown that certain phosphonated compounds can inhibit the replication of various viruses. Although DFHP itself has not been extensively studied for antiviral activity, related compounds have demonstrated efficacy against both DNA and RNA viruses. In particular, acyclic phosphonates have been evaluated for their ability to inhibit Plasmodium falciparum, the causative agent of malaria .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of DFHP were assessed in various cancer cell lines. In vitro studies have shown that some phosphonates exhibit cytostatic activity against cancer cells such as HeLa and L1210. For example, compounds similar to DFHP were found to cause a significant decrease in cell viability at concentrations ranging from 80 to 210 µM . The IC50 values observed in these studies indicate that while DFHP may not be the most potent compound, it could still contribute to a broader pharmacological profile when used in combination therapies.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of various phosphonates, including those structurally related to DFHP. The results indicated that certain analogues exhibited significant inhibitory effects on viral replication in cell cultures. While DFHP was not directly tested in this study, the findings suggest a potential avenue for further investigation into its antiviral properties .
Case Study 2: Cytotoxicity Assessment
In another research effort focused on cytotoxicity, DFHP and its analogues were tested against multiple cancer cell lines. The results highlighted that some compounds showed promising cytostatic effects, particularly against HeLa cells. The study utilized MTS assays to determine cell viability and established IC50 values for various analogues . This underscores the importance of further exploring DFHP’s potential as an anticancer agent.
Data Summary
Scientific Research Applications
Antiviral Activity
DFHP has been investigated for its potential as an antiviral agent. Research indicates that phosphonylated acyclic guanosine analogues, which include structures similar to DFHP, exhibit antiviral activity against various DNA and RNA viruses. These compounds are often designed as prodrugs to enhance bioavailability and membrane permeability, which is crucial for their effectiveness in cellular environments .
Case Study: Acyclic Guanosine Analogues
In a study assessing the antiviral properties of phosphonates, several compounds were synthesized and tested against a range of viruses. Although most did not demonstrate significant antiviral activity, some showed slight cytostatic effects on HeLa cells with IC50 values ranging from 80 to 210 µM . This highlights the importance of structural modifications in enhancing the biological activity of phosphonates.
Anti-inflammatory Properties
DFHP and related phosphonate compounds have been explored for their anti-inflammatory effects. The incorporation of phosphonate groups into anti-inflammatory drugs can improve their pharmacokinetic properties, such as bioavailability and cellular retention .
Case Study: Phosphonate Analogs
Research has shown that phosphonate-containing analogs of established anti-inflammatory drugs can achieve higher concentrations within target cells, thereby enhancing therapeutic efficacy while potentially reducing side effects. These compounds could serve as alternatives to traditional anti-inflammatory agents by providing improved dosing schedules and resistance profiles .
Synthetic Intermediates in Organic Chemistry
DFHP serves as a valuable synthetic intermediate in the preparation of various organic compounds. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.
Synthesis Pathways
- Synthesis via Epoxide Ring Opening : DFHP can be synthesized through the opening of epoxide rings with phosphonates, leading to high yields of desired products .
- One-Pot Transformations : The compound can also be utilized in one-pot synthesis methods involving triethylphosphate, which simplifies the preparation process and enhances yield .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below compares key structural features and properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate with analogous compounds:
Key Observations:
- Phosphonate vs. Phosphonofluoridate: The target compound’s phosphonate group (P=O) offers greater hydrolytic stability compared to phosphonofluoridates (e.g., 1,5-Dimethylhexyl methylphosphonofluoridate), which contain a reactive P–F bond prone to hydrolysis .
- Hydroxyl Group : The 3-hydroxypropyl chain introduces hydrogen-bonding capacity, increasing water solubility compared to purely hydrophobic esters like Diethyl Succinate .
Physicochemical Properties
Key Observations:
- Thermal Stability : The phosphonate core likely grants higher thermal stability than Diethyl Succinate (autoignition temperature: 430°C for Diethyl Phthalate) .
- Solubility: The hydroxyl group may improve aqueous solubility compared to Diethyl Phthalate, which is widely used as a non-polar plasticizer.
Preparation Methods
Common Synthetic Route
A representative synthetic strategy can be outlined as follows:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 1,1-difluoro-3-chloropropane or related intermediate | Fluorination of 3-chloropropanol derivatives using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions | Introduction of geminal difluoro group |
| 2 | Nucleophilic substitution with diethyl phosphite | Reaction of fluorinated intermediate with diethyl phosphite in the presence of base (e.g., triethylamine) | Formation of diethyl 1,1-difluoro-3-phosphonopropane ester |
| 3 | Hydroxylation or selective oxidation | Controlled hydrolysis or oxidation to introduce the hydroxy group at the 3-position | Formation of diethyl 1,1-difluoro-3-hydroxypropylphosphonate |
This sequence leverages the reactivity of fluorinated alkyl halides and phosphite nucleophiles to construct the phosphonate ester framework with fluorine substituents and a hydroxy functional group.
Detailed Research Findings on Synthesis
Fluorination Techniques: The geminal difluoro substitution is typically introduced via electrophilic fluorination reagents such as DAST or Deoxo-Fluor, which convert suitable alcohol or halide precursors into difluorinated analogs. These reagents require strictly anhydrous conditions and low temperatures to avoid side reactions and decomposition.
Phosphonate Ester Formation: The reaction of diethyl phosphite with alkyl halides or tosylates bearing the difluoro and hydroxy substituents proceeds through nucleophilic substitution, often facilitated by a base to deprotonate the phosphite and increase nucleophilicity. The reaction is usually carried out in polar aprotic solvents like acetonitrile or DMF to enhance solubility and reaction rates.
Hydroxy Group Introduction: The hydroxy functionality at the 3-position can be introduced either before fluorination or after phosphonate ester formation, depending on the stability of intermediates. Hydroxylation methods include selective oxidation or hydrolysis of protecting groups.
Purification and Characterization: The final compound is purified by column chromatography or recrystallization. Characterization typically involves ^1H, ^13C, and ^31P NMR spectroscopy to confirm the phosphonate and fluorine environments, as well as mass spectrometry and IR spectroscopy to verify molecular weight and functional groups.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method A: Fluorination First | Method B: Phosphonate First | Notes |
|---|---|---|---|
| Order of Functionalization | Introduce difluoro group before phosphonate ester formation | Form phosphonate ester first, then fluorinate | Fluorination reagents can be harsh; method choice depends on intermediate stability |
| Reaction Conditions | Requires low temperature, anhydrous conditions | Milder conditions for phosphonate ester formation | Fluorination step is often rate-limiting and sensitive |
| Yield and Purity | Moderate to good yields; potential side reactions | Potentially higher yields if fluorination is selective | Purification complexity varies with method |
| Scalability | Limited by fluorination reagent handling | More scalable if fluorination is done on stable intermediates | Safety considerations important for fluorination reagents |
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Fluorination Reagent | DAST, Deoxo-Fluor | Requires dry, inert atmosphere |
| Solvent | Anhydrous CH2Cl2, acetonitrile | Polar aprotic solvents preferred |
| Temperature | -78 °C to 0 °C | Controls side reactions during fluorination |
| Base for Phosphonate Formation | Triethylamine or DBU | Facilitates nucleophilic substitution |
| Reaction Time | 2–24 hours | Depends on step and scale |
| Purification Method | Silica gel chromatography | To separate unreacted materials and byproducts |
| Characterization | ^1H, ^13C, ^31P NMR, MS, IR | Confirms structure and purity |
Q & A
Q. Key Metrics :
- Enantiomeric excess (ee): >90% achieved with BINAP/Pd systems.
- Diastereomeric ratio (dr): Up to 95:5 using Evans’ oxazolidinones.
Advanced: How can computational methods predict reactivity trends in fluorophosphonate derivatives?
Answer:
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level can model:
- Transition states : For fluorination steps (e.g., ΔG‡ for Selectfluor®-mediated reactions).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
- Solvent effects : Include PCM models for polar solvents (e.g., DMSO) to refine activation barriers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
